4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine
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Overview
Description
4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine typically involves multiple steps, starting with the preparation of the pyridine derivative. The process includes:
Formation of the Pyridine Derivative: This step involves the reaction of 4,6-dimethyl-2-hydroxypyridine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The resulting sulfonyl pyridine derivative is then reacted with 2-chloroethylmorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine or pyridine rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-amine: Shares a similar pyridine and sulfonyl structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Contains a morpholine ring and is used in similar applications.
Uniqueness
4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-[2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxyethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-6-4-5-7-18(15)27(23,24)19-16(2)14-17(3)21-20(19)26-13-10-22-8-11-25-12-9-22/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACVTAXRKJWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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